2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide, commonly referred to as CFM-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pain management. CFM-2 belongs to the family of acetamide compounds and is known for its analgesic properties.
Mechanism of Action
CFM-2 works by binding to the TRPA1 ion channel, which is found in sensory neurons. The binding of CFM-2 to the TRPA1 ion channel results in the inhibition of calcium influx, which leads to a reduction in pain sensation. CFM-2 has also been shown to exhibit anti-inflammatory properties, which further contribute to its analgesic effects.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensation, as well as inflammation. CFM-2 has also been shown to have a positive effect on mood, with some studies suggesting that it may have antidepressant properties. CFM-2 has also been shown to have a low potential for addiction, making it a promising alternative to commonly used painkillers.
Advantages and Limitations for Lab Experiments
One of the main advantages of CFM-2 is its high potency, which allows for lower dosages to be used in lab experiments. This makes CFM-2 a cost-effective option for researchers. However, one of the limitations of CFM-2 is its complex synthesis process, which can make it difficult to obtain in large quantities. Additionally, CFM-2 has a short half-life, which can make it challenging to study its long-term effects.
Future Directions
There are a number of future directions for research on CFM-2. One area of interest is the potential use of CFM-2 in the treatment of chronic pain conditions such as neuropathic pain. Another area of interest is the development of more efficient synthesis methods for CFM-2, which would make it more widely available for research purposes. Additionally, further research is needed to fully understand the long-term effects of CFM-2 and its potential for addiction.
Scientific Research Applications
CFM-2 has been extensively studied for its potential use in pain management. It has been shown to exhibit analgesic properties that are comparable to commonly used painkillers such as morphine. CFM-2 works by targeting the TRPA1 ion channel, which is known to play a role in pain sensation. CFM-2 has also been studied for its potential use in the treatment of neuropathic pain, which is a type of chronic pain that is often difficult to manage.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-11(12-5-3-6-13(9-12)22-2)20-17(21)10-14-15(18)7-4-8-16(14)19/h3-9,11H,10H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUHAAFCNKVAFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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